molecular formula C13H14N8OS B2503892 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(thiazol-2-yl)azetidine-3-carboxamide CAS No. 1448125-88-9

1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(thiazol-2-yl)azetidine-3-carboxamide

Cat. No.: B2503892
CAS No.: 1448125-88-9
M. Wt: 330.37
InChI Key: ADLRNEWSYDZNHV-UHFFFAOYSA-N
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Description

1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(thiazol-2-yl)azetidine-3-carboxamide is a complex organic compound belonging to the class of triazolo[4,5-d]pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazolo[4,5-d]pyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors such as amines and halides

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or chromium(VI) compounds can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using appropriate nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxo derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules.

  • Biology: Its derivatives have been studied for their biological activity, including potential anti-cancer properties.

  • Medicine: The compound and its derivatives are being investigated for their therapeutic potential, particularly in the treatment of various cancers.

  • Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as lysine-specific demethylase 1 (LSD1), which plays a role in gene regulation and is implicated in cancer progression. The compound may bind to the active site of the enzyme, preventing its activity and leading to the suppression of tumor growth.

Comparison with Similar Compounds

  • 1H-1,2,3-triazolo[4,5-b]pyridine

  • 1H-1,2,3-triazolo[4,5-b]pyrimidine

  • 1H-pyrido[2,3-d]-1,2,3-triazole

Uniqueness: 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(thiazol-2-yl)azetidine-3-carboxamide stands out due to its specific structural features, such as the presence of the ethyl group and the azetidine ring, which may confer unique biological and chemical properties compared to its analogs.

This compound represents a valuable addition to the field of medicinal chemistry, with potential applications that span across various scientific disciplines. Its unique structure and promising biological activity make it a subject of ongoing research and development.

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Properties

IUPAC Name

1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-(1,3-thiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N8OS/c1-2-21-11-9(18-19-21)10(15-7-16-11)20-5-8(6-20)12(22)17-13-14-3-4-23-13/h3-4,7-8H,2,5-6H2,1H3,(H,14,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLRNEWSYDZNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=NC=CS4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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